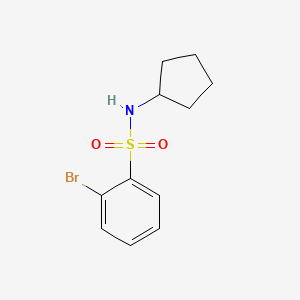
2-bromo-N-cyclopentylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-cyclopentylbenzenesulfonamide is an organic compound with the molecular formula C11H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a cyclopentyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentylbenzenesulfonamide typically involves the bromination of N-cyclopentylbenzenesulfonamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Bromo-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-N-cyclopentylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-N-cyclopentylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor. This inhibition can occur through competitive binding to the active site of enzymes, thereby blocking the normal substrate from accessing the site and preventing the enzymatic reaction.
類似化合物との比較
Similar Compounds
N-cyclopentylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-N-cyclopentylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-Fluoro-N-cyclopentylbenzenesulfonamide: Contains a fluorine atom, leading to different electronic properties and reactivity.
Uniqueness
2-Bromo-N-cyclopentylbenzenesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C11H14BrNO2S |
|---|---|
分子量 |
304.21 g/mol |
IUPAC名 |
2-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChIキー |
FYHVTWJCMRGMLY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


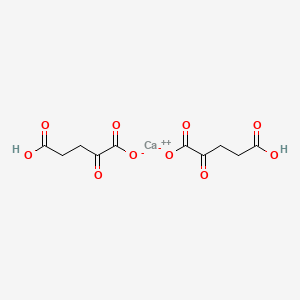
![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
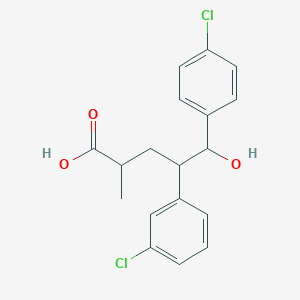
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
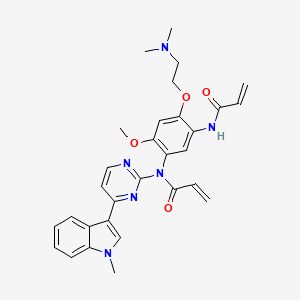

![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)


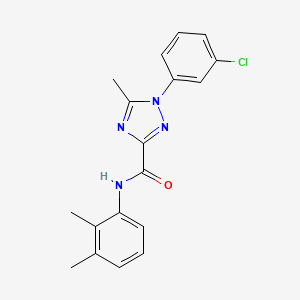
![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
